Methyl 2,3-dimethylbenzoate
Overview
Description
Methyl 2,3-dimethylbenzoate is a chemical compound that is a derivative of benzoic acid. It is characterized by the presence of two methyl groups attached to the second and third positions of the benzene ring and an ester group replacing the hydrogen of the carboxylic acid. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds and synthesis methods.
Synthesis Analysis
The synthesis of compounds related to methyl 2,3-dimethylbenzoate can be achieved through various methods. For instance, the paper titled "Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid" describes the synthesis of a related compound, 2-amino-4,5-dimethylbenzoic acid, from 3,4-dimethyl aniline. This process involves condensation, cyclization, and oxidation steps, which could potentially be adapted for the synthesis of methyl 2,3-dimethylbenzoate by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2,3-dimethylbenzoate has been studied using techniques such as X-ray crystallography. For example, "Structural Studies of Benzene Derivatives, XII . The Molecular Structure of 3,5-Dimethylbenzoic Acid in the Crystal, and a Comparison with the Gas Phase Structure of Related Molecules" provides detailed information on the crystal structure of 3,5-dimethylbenzoic acid. This paper offers insights into the bond lengths and angles within the benzene ring, which are relevant to understanding the molecular structure of methyl 2,3-dimethylbenzoate.
Chemical Reactions Analysis
The reactivity of compounds similar to methyl 2,3-dimethylbenzoate can be analyzed through their chemical reactions. The paper "Highly chemoselective methylation and esterification reactions with dimethyl carbonate in the presence of NaY faujasite" discusses the chemoselective reactions of dimethyl carbonate with various nucleophiles, including mercaptobenzoic acids and hydroxybenzoic acids. Although methyl 2,3-dimethylbenzoate is not specifically mentioned, the principles of chemoselectivity and the use of dimethyl carbonate could be applicable to its reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2,3-dimethylbenzoate can be deduced from the properties of structurally related compounds. For example, the paper on the molecular structure of 3,5-dimethylbenzoic acid provides data that can be used to infer the likely physical properties of methyl 2,3-dimethylbenzoate, such as melting point, solubility, and crystalline structure. The chemical properties, such as reactivity and stability, can also be inferred from the synthesis and reaction analyses discussed in the papers .
Scientific Research Applications
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Antimalarial Activity
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Synthesis of Indoxamycin B
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Hydrolysis Studies
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Antioxidant and Antibacterial Activities
Safety And Hazards
properties
IUPAC Name |
methyl 2,3-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXEJYGOHZSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164475 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dimethylbenzoate | |
CAS RN |
15012-36-9 | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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